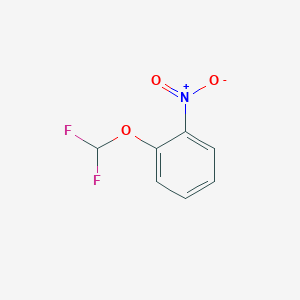

1-(Difluoromethoxy)-2-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(difluoromethoxy)-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO3/c8-7(9)13-6-4-2-1-3-5(6)10(11)12/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VICWTNGFGCVEHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371768 | |

| Record name | 1-(difluoromethoxy)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22225-77-0 | |

| Record name | 1-(difluoromethoxy)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(Difluoromethoxy)-2-nitrobenzene CAS number 22225-77-0 properties

CAS Number: 22225-77-0

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 1-(Difluoromethoxy)-2-nitrobenzene, tailored for researchers, scientists, and professionals in drug development.

Core Physicochemical and Computational Properties

This compound is a light yellow liquid that serves as a valuable intermediate in organic synthesis.[1] Its unique combination of a difluoromethoxy group and a nitro group on a benzene ring makes it a versatile building block, particularly in the development of novel pharmaceutical compounds. The introduction of the difluoromethoxy (-OCHF2) group can significantly enhance the pharmacokinetic properties of a molecule, such as lipophilicity, metabolic stability, and binding affinity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₅F₂NO₃ | ChemScene |

| Molecular Weight | 189.12 g/mol | ChemScene |

| Physical Form | Liquid | Sigma-Aldrich |

| Appearance | Light yellow | NINGBO INNO PHARMCHEM CO.,LTD. |

| Purity | ≥97% - ≥98% | Sigma-Aldrich, ChemScene |

| Boiling Point | 249.4 ± 30.0 °C at 760 mmHg | PubChem |

| Density | 1.4 ± 0.1 g/cm³ | PubChem |

| Flash Point | 104.6 ± 24.6 °C | PubChem |

| Refractive Index | 1.494 | PubChem |

| Storage Temperature | 2-8°C, under inert atmosphere | Sigma-Aldrich |

Table 2: Computational Chemistry Data

| Parameter | Value | Source |

| Topological Polar Surface Area (TPSA) | 52.37 Ų | ChemScene |

| logP | 2.1962 | ChemScene |

| Hydrogen Bond Acceptors | 3 | ChemScene |

| Hydrogen Bond Donors | 0 | ChemScene |

| Rotatable Bonds | 3 | ChemScene |

Synthesis and Purification: Experimental Protocols

The synthesis of this compound is typically achieved through the difluoromethylation of 2-nitrophenol. The following protocol is based on established methods for the synthesis of difluoromethoxy nitrobenzene isomers.[1][2]

Synthesis of this compound

This procedure involves the reaction of 2-nitrophenol with a difluoromethylating agent in the presence of a base and a phase-transfer catalyst.[1][2]

Materials:

-

2-Nitrophenol (o-NP)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Difluorochloromethane (ClCHF₂)

-

Phase-transfer catalyst (e.g., Tetrabutylammonium bromide)

-

Water (H₂O)

-

Organic solvent for extraction (e.g., Ethyl acetate)

Equipment:

-

Four-neck round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Thermometer

-

Gas inlet tube

-

Separatory funnel

-

Rotary evaporator

-

Steam distillation apparatus

Procedure:

-

In a four-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, thermometer, and gas inlet tube, dissolve 2-nitrophenol and sodium hydroxide in water.

-

Add a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium bromide.

-

Heat the reaction mixture to a temperature between 40-100°C with vigorous stirring.[2]

-

Once the desired temperature is reached, begin to bubble difluorochloromethane gas through the reaction mixture. The molar ratio of 2-nitrophenol to difluorochloromethane can range from 1:1 to 1:10.[2]

-

Maintain the reaction at the set temperature for 1 to 40 hours, monitoring the progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and separate the organic phase.

-

Wash the organic phase with an alkaline solution followed by water to remove unreacted starting materials and salts.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate) and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by steam distillation to yield a product with a purity of >98%.[1]

Procedure:

-

Set up a steam distillation apparatus with the crude product in the distilling flask.

-

Pass steam through the flask to co-distill the product with water.

-

Collect the distillate, which will consist of two phases: an aqueous phase and the organic product.

-

Separate the organic layer and dry it to obtain the purified this compound.

Analytical Methods

The purity and identity of this compound can be assessed using a variety of standard analytical techniques applicable to nitroaromatic compounds.[3]

Table 3: Recommended Analytical Methods

| Method | Purpose | Typical Conditions |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Column: C18 reverse-phase; Mobile Phase: Acetonitrile/water gradient; Detector: UV at a suitable wavelength. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile impurities | Column: Capillary column suitable for aromatic compounds; Carrier Gas: Helium; Detector: Mass Spectrometer. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation | ¹H NMR, ¹³C NMR, and ¹⁹F NMR in a suitable deuterated solvent (e.g., CDCl₃). |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups | Characteristic peaks for C-O-C, NO₂, Ar-H, and C-F bonds. |

Applications in Drug Development

This compound is a key building block in medicinal chemistry, primarily utilized for the introduction of the difluoromethoxy group into potential drug candidates. The nitro group serves as a versatile handle for further chemical transformations, most commonly reduction to an amine, which can then undergo a wide range of reactions such as amide bond formation or participation in coupling reactions.

The presence of the difluoromethoxy group can confer several advantageous properties to a drug molecule:

-

Enhanced Metabolic Stability: The C-F bonds are strong and less susceptible to metabolic cleavage, which can increase the half-life of a drug.

-

Increased Lipophilicity: This can improve membrane permeability and oral bioavailability.

-

Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can influence the acidity or basicity of nearby functional groups, affecting drug-receptor interactions.

-

Conformational Control: The steric and electronic properties of the difluoromethoxy group can influence the overall conformation of the molecule, potentially leading to improved binding affinity for its target.

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Role in Drug Discovery

This diagram illustrates the logical flow of how this compound is utilized as a building block in the drug discovery process.

Impact of the Difluoromethoxy Group on Drug Properties

The following diagram illustrates the logical relationship between the incorporation of the difluoromethoxy group and the resulting beneficial changes in the properties of a drug candidate.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 2-(Difluoromethoxy)-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical characteristics of 2-(difluoromethoxy)-nitrobenzene (CAS No. 22225-77-0). The introduction of the difluoromethoxy group onto the nitrobenzene scaffold imparts unique electronic and lipophilic properties, making it a valuable building block in medicinal chemistry and materials science. This document collates available data on its physical and chemical properties, outlines detailed experimental protocols for its synthesis and characterization, and includes a workflow diagram for its preparation and purification. Due to a lack of publicly available data on the specific biological activity of this compound, a signaling pathway diagram could not be generated. Instead, a detailed synthetic and analytical workflow is presented.

Physicochemical Characteristics

2-(Difluoromethoxy)-nitrobenzene is a light yellow liquid at room temperature.[1] The presence of the electron-withdrawing nitro group and the difluoromethoxy group significantly influences its reactivity and physical properties. While experimental data for some properties of the ortho-isomer are scarce, data from closely related isomers and computational predictions provide valuable insights.

Identification

| Identifier | Value |

| IUPAC Name | 1-(Difluoromethoxy)-2-nitrobenzene |

| CAS Number | 22225-77-0[2] |

| Molecular Formula | C₇H₅F₂NO₃[2] |

| Molecular Weight | 189.12 g/mol [2] |

| Canonical SMILES | C1=CC=C(C(=C1)--INVALID-LINK--[O-])OC(F)F |

| InChI Key | NYVCZALWNPMMSQ-UHFFFAOYSA-N |

Physical Properties

A summary of the available and predicted physical properties of 2-(difluoromethoxy)-nitrobenzene is presented below. It is important to note that some of these values are predicted or extrapolated from related compounds due to the limited availability of experimental data for this specific isomer.

| Property | Value | Source |

| Physical State | Light yellow liquid | [1] |

| Boiling Point | 249.4 ± 30.0 °C at 760 mmHg | [3] |

| Melting Point | Not available (para-isomer: 37-40 °C) | [4] |

| Density | ~1.4 ± 0.1 g/cm³ | [3] |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, ether, benzene) and sparingly soluble in water. | Predicted based on nitrobenzene solubility[5] |

| pKa | Not available | |

| Refractive Index | 1.494 | [3] |

Computed Properties

Computational models provide further insight into the molecular characteristics of 2-(difluoromethoxy)-nitrobenzene.

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 52.37 Ų | [6] |

| logP (Octanol-Water Partition Coefficient) | 2.1962 | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

| Hydrogen Bond Donors | 0 | [6] |

| Rotatable Bonds | 3 | [6] |

Synthesis and Purification

The synthesis of 2-(difluoromethoxy)-nitrobenzene typically involves the difluoromethylation of 2-nitrophenol. A general method is described in the patent literature, which involves a water-phase reaction.[7]

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 2-(difluoromethoxy)-nitrobenzene.

References

- 1. 1-DIFLUOROMETHOXY-4-NITRO-BENZENE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. innospk.com [innospk.com]

- 3. 1-Fluoro-2-nitrobenzene 99 1493-27-2 [sigmaaldrich.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. This compound CAS 22225-77-0 [benchchem.com]

- 6. Percutaneous absorption of nitroaromatic compounds: in vivo and in vitro studies in the human and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(Difluoromethoxy)-2-nitrobenzene

Abstract: This technical guide provides a comprehensive overview of 1-(Difluoromethoxy)-2-nitrobenzene, a key intermediate in modern organic synthesis. The document details its molecular structure, physicochemical properties, and its significance in the development of pharmaceuticals and agrochemicals. Detailed, representative experimental protocols for its synthesis and subsequent chemical transformations are provided, accompanied by structured data tables and workflow diagrams generated using Graphviz to illustrate the logical and experimental steps. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound (CAS No. 22225-77-0) is a substituted aromatic compound that has garnered significant interest in the chemical and pharmaceutical industries.[1] Its structure is characterized by a benzene ring functionalized with both a nitro group (-NO₂) and a difluoromethoxy group (-OCHF₂). The presence of the difluoromethoxy moiety is of particular importance; introducing this group into organic molecules can profoundly alter their physicochemical and biological properties.[1] Specifically, it can enhance metabolic stability, lipophilicity, and binding affinity, which are highly desirable characteristics for active pharmaceutical ingredients (APIs).[1]

This compound serves as a versatile building block, primarily because the nitro group can be readily reduced to an amine (-NH₂), opening a gateway for a wide array of subsequent chemical modifications such as amide bond formation or participation in various coupling reactions.[1] Consequently, this compound is a critical precursor for creating diverse and complex molecular scaffolds for novel therapeutic agents and other specialized chemical products.[2]

Molecular Structure and Properties

The molecular structure of this compound consists of a difluoromethoxy group and a nitro group attached to adjacent carbon atoms (positions 1 and 2) of a benzene ring.

Chemical Identifiers and Properties

The key identifiers and physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | 2-(Difluoromethoxy)-nitrobenzene, Difluoromethyl 2-nitrophenyl ether | [1][3] |

| CAS Number | 22225-77-0 | [2][3][4] |

| Molecular Formula | C₇H₅F₂NO₃ | [2][3][4] |

| Molecular Weight | 189.12 g/mol | [2][3][4][5] |

| Appearance | Light yellow liquid | [1][2][3] |

| Purity | Typically ≥98.0% | [1][3] |

| Boiling Point | 249.4 ± 30.0 °C at 760 mmHg | [3] |

| Density | 1.4 ± 0.1 g/cm³ | [3] |

| Flash Point | 104.6 ± 24.6 °C | [3] |

| SMILES | FC(F)OC1=CC=CC=C1--INVALID-LINK--[O-] | [4] |

| InChI Key | SVGGBARCOQPYMV-UHFFFAOYSA-N | [6] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the difluoromethylation of 2-nitrophenol. This process involves the reaction of 2-nitrophenol with a difluoromethylene source, such as difluorochloromethane (CHClF₂), under basic conditions, often employing a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases.[7][8]

Synthesis Workflow

The logical workflow for the synthesis of this compound from 2-nitrophenol is depicted below.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis

The following is a representative experimental protocol adapted from general procedures for the synthesis of analogous compounds.[7][8]

Objective: To synthesize this compound.

Materials:

-

2-Nitrophenol (1.0 eq)

-

Sodium Hydroxide (NaOH) (1.2 eq)

-

Tetrabutylammonium bromide (TBAB) (0.05 eq)

-

Deionized Water

-

Difluorochloromethane (CHClF₂)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Reaction vessel equipped with a stirrer, condenser, gas inlet, and temperature probe.

Procedure:

-

Preparation: In a suitable reaction vessel, dissolve 2-nitrophenol and tetrabutylammonium bromide in deionized water.

-

Basification: Add sodium hydroxide to the solution and stir until a homogenous solution of the corresponding sodium phenoxide is formed.

-

Reaction: Heat the mixture to approximately 80-95°C. Begin bubbling difluorochloromethane gas into the reaction mixture under vigorous stirring. The reaction is exothermic and should be monitored.

-

Monitoring: Continue the gas addition for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature. Extract the aqueous mixture three times with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure this compound as a light yellow liquid.

Chemical Reactivity and Downstream Applications

A primary application of this compound in drug development is its use as a precursor to 2-(Difluoromethoxy)aniline. This transformation is achieved via the reduction of the nitro group, a fundamental and reliable reaction in organic synthesis. The resulting aniline is a versatile intermediate for building more complex molecular architectures.

Reduction of the Nitro Group: Workflow

The workflow for the reduction of this compound to 2-(Difluoromethoxy)aniline is outlined below.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound CAS 22225-77-0 [benchchem.com]

- 3. innospk.com [innospk.com]

- 4. 22225-77-0|this compound|BLD Pharm [bldpharm.com]

- 5. chemscene.com [chemscene.com]

- 6. 1-(DIFLUOROMETHOXY)-4-NITROBENZENE | CAS 1544-86-1 [matrix-fine-chemicals.com]

- 7. CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]

- 8. CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectroscopic and Synthetic Aspects of Difluoromethyl 2-Nitrophenyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and predicted spectroscopic properties of difluoromethyl 2-nitrophenyl ether. The methodologies and data presented herein are compiled from established synthetic protocols for analogous compounds and spectral data from related structures, offering a robust resource for researchers in medicinal chemistry and materials science.

Experimental Protocol: Synthesis of Difluoromethyl 2-Nitrophenyl Ether

The following protocol is a comprehensive, step-by-step procedure for the synthesis of difluoromethyl 2-nitrophenyl ether, adapted from established methods for the difluoromethylation of phenols.[1][2]

Materials:

-

2-Nitrophenol

-

Sodium chlorodifluoroacetate (SCDA)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-nitrophenol (1.39 g, 10 mmol), sodium chlorodifluoroacetate (2.28 g, 15 mmol), and potassium carbonate (2.76 g, 20 mmol).

-

Solvent Addition: Add 40 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of diethyl ether and 100 mL of water.

-

Extraction: Shake the separatory funnel vigorously and allow the layers to separate. Discard the aqueous layer. Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure difluoromethyl 2-nitrophenyl ether.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for difluoromethyl 2-nitrophenyl ether. These predictions are based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.90 - 7.80 | m | - | 2H, Ar-H |

| 7.60 - 7.50 | m | - | 1H, Ar-H |

| 7.30 - 7.20 | m | - | 1H, Ar-H |

| 6.80 | t | 73.5 | 1H, -OCHF₂ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| 150.5 | Ar-C (C-O) |

| 141.0 | Ar-C (C-NO₂) |

| 134.5 | Ar-CH |

| 126.0 | Ar-CH |

| 121.5 | Ar-CH |

| 118.0 | Ar-CH |

| 115.5 (t, J ≈ 260 Hz) | -OCHF₂ |

Table 3: Predicted ¹⁹F NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| -80 to -90 | d | 73.5 | -OCHF₂ |

Table 4: Predicted IR Data

| Wavenumber (cm⁻¹) | Assignment |

| 3100 - 3000 | C-H (aromatic) |

| 1580 - 1560, 1360 - 1340 | N-O (nitro group) |

| 1280 - 1240 | C-O-C (ether) |

| 1100 - 1000 | C-F |

Table 5: Predicted Mass Spectrometry Data

| m/z | Assignment |

| 189 | [M]⁺ |

| 140 | [M - CHF₂]⁺ |

| 123 | [M - NO₂]⁺ |

| 93 | [C₆H₅O]⁺ |

| 51 | [CHF₂]⁺ |

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of difluoromethyl 2-nitrophenyl ether.

References

The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among the arsenal of fluorinated motifs, the difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable and versatile functional group. This technical guide provides a comprehensive overview of the pivotal role the difluoromethoxy group plays in drug design, detailing its impact on key drug-like properties, synthetic accessibility, and metabolic fate, supported by quantitative data, detailed experimental protocols, and visual representations of its influence in established therapeutic agents.

Core Physicochemical Properties: A Comparative Analysis

The introduction of a difluoromethoxy group to a molecule imparts a unique combination of steric and electronic properties that significantly influence its behavior. It is often considered a lipophilic hydrogen bond donor, a rare and advantageous characteristic in drug design.

Lipophilicity and Electronic Effects

The difluoromethoxy group generally increases lipophilicity compared to a methoxy (-OCH₃) group, but to a lesser extent than the more lipophilic trifluoromethoxy (-OCF₃) group. This moderate increase can enhance membrane permeability and improve oral absorption. The electronic nature of the difluoromethoxy group is weakly electron-withdrawing, as indicated by its positive Hammett sigma constant (σp ≈ +0.14). This is in contrast to the electron-donating nature of the methoxy group and the strongly electron-withdrawing nature of the trifluoromethoxy group.

A key feature of the -OCF₂H group is the acidity of its hydrogen atom, which allows it to act as a hydrogen bond donor. This enables it to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, potentially improving metabolic stability while preserving crucial interactions with biological targets.[1]

| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Trifluoromethoxy (-OCF₃) |

| Calculated logP (Anisole derivatives) | 2.11 | 2.35 | 2.79 |

| Hansch Pi (π) Constant | -0.02 | ~0.45 | +1.04[2] |

| Hammett Sigma (σp) Constant | -0.27 | +0.14 | +0.35 |

| Hydrogen Bonding Capability | Acceptor | Donor/Weak Acceptor | Weak Acceptor |

Note: logP and pKa values are representative and can vary based on the specific molecular scaffold and experimental conditions.

Impact on Pharmacokinetics and Metabolic Stability

A primary driver for incorporating the difluoromethoxy group is to enhance a drug's metabolic stability.[3] The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.

The -OCF₂H group is frequently employed as a metabolically robust replacement for the labile methoxy group, which is prone to O-demethylation.[4] This substitution can significantly increase a drug's plasma half-life and improve its bioavailability by blocking this common metabolic pathway.[1] The metabolic stability of compounds containing a difluoromethoxy group is typically evaluated using in vitro assays with liver microsomes or hepatocytes.[3]

Synthesis of Aryl Difluoromethyl Ethers

The introduction of the difluoromethoxy group onto an aromatic ring can be achieved through several synthetic routes. A common and practical method involves the reaction of a phenol with a difluorocarbene source, such as sodium chlorodifluoroacetate.

Experimental Protocol: Synthesis of 4-(Difluoromethoxy)aniline

This protocol describes a general two-step procedure for the synthesis of 4-(difluoromethoxy)aniline from 4-nitrophenol.

Step 1: Synthesis of 1-(Difluoromethoxy)-4-nitrobenzene

-

Reaction Setup: To a solution of 4-nitrophenol (1.0 eq) in a suitable solvent such as DMF, add a base like sodium hydroxide (1.1 eq) to form the corresponding sodium phenoxide.

-

Difluoromethylation: Heat the mixture to 90-100 °C. Add a difluorocarbene source, such as sodium chlorodifluoroacetate (2.0-3.0 eq), portion-wise over 1-2 hours. Alternatively, monochlorodifluoromethane gas can be bubbled through the reaction mixture under pressure.[5]

-

Monitoring and Work-up: Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1-(difluoromethoxy)-4-nitrobenzene.

Step 2: Reduction of the Nitro Group

-

Reaction Setup: Dissolve the 1-(difluoromethoxy)-4-nitrobenzene (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.

-

Reduction: Add a reducing agent. A common method is catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, chemical reduction using reagents like iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride) or hydrazine hydrate with a catalyst like ferric oxide and activated carbon can be employed.[5]

-

Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once the starting material is consumed, filter off the catalyst (if used).

-

Purification: Remove the solvent under reduced pressure. If necessary, purify the crude product by column chromatography or recrystallization to obtain 4-(difluoromethoxy)aniline.

In Vitro Metabolic Stability Assay

The following protocol outlines a general procedure for assessing the metabolic stability of a compound containing a difluoromethoxy group using human liver microsomes.

Experimental Protocol: Metabolic Stability in Human Liver Microsomes

1. Reagents and Materials:

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Pooled human liver microsomes (e.g., 20 mg/mL)

-

Phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., Solution A: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl₂; Solution B: 0.4 U/mL glucose-6-phosphate dehydrogenase)

-

Positive control compounds (e.g., testosterone, verapamil)

-

Acetonitrile (ACN) with an internal standard for quenching the reaction

-

96-well plates

-

Incubator/shaker (37 °C)

-

Centrifuge

-

LC-MS/MS system

2. Assay Procedure:

-

Preparation of Incubation Mixture: Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.

-

Microsome Preparation: Thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

-

Incubation: In a 96-well plate, combine the test compound working solution and the diluted microsomes. Pre-incubate the plate at 37 °C for 5-10 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.[4][6]

-

Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for analysis.[7]

-

LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[8][9][10]

3. Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t₁/₂) / (mg/mL microsomal protein).

Case Studies: The Difluoromethoxy Group in FDA-Approved Drugs

The utility of the difluoromethoxy group is exemplified by its presence in several successful pharmaceuticals.

Pantoprazole (Protonix®)

Pantoprazole is a proton pump inhibitor (PPI) used to treat gastroesophageal reflux disease (GERD) and other acid-related disorders. The difluoromethoxy group on the benzimidazole ring is crucial for its chemical stability in the acidic environment of the stomach's parietal cells, where it becomes activated to inhibit the H⁺/K⁺-ATPase proton pump.[1][2][3][11][12]

Caption: Mechanism of action of Pantoprazole.

Roflumilast (Daliresp®)

Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor for the treatment of chronic obstructive pulmonary disease (COPD). The difluoromethoxy group in roflumilast contributes to its potency and metabolic stability. Roflumilast inhibits PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP). By increasing intracellular cAMP levels, roflumilast activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets and ultimately reducing inflammatory responses.[13][14][15][16]

References

- 1. Pantoprazole Mechanism of Action PPT - Oreate AI Blog [oreateai.com]

- 2. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 5. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]

- 6. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 7. mdpi.com [mdpi.com]

- 8. waters.com [waters.com]

- 9. researchgate.net [researchgate.net]

- 10. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02885A [pubs.rsc.org]

- 11. scribd.com [scribd.com]

- 12. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]

- 13. Roflumilast restores cAMP/PKA/CREB signaling axis for FtMt-mediated tumor inhibition of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Clinical Implication of Phosphodiesterase-4-Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Roflumilast N-oxide, a PDE4 inhibitor, improves cilia motility and ciliated human bronchial epithelial cells compromised by cigarette smoke in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Synthetic Potential of ortho-Nitro difluoromethoxy Benzene: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a well-established strategy to enhance the pharmacological profile of drug candidates. The difluoromethoxy (-OCHF₂) group, in particular, has garnered significant attention due to its ability to modulate key drug-like properties.[1] This technical guide provides an in-depth exploration of the synthetic potential of ortho-nitro difluoromethoxy benzene (1-(difluoromethoxy)-2-nitrobenzene), a versatile building block for the synthesis of novel therapeutics. The presence of the nitro group ortho to the difluoromethoxy moiety offers unique reactivity and substitution patterns, opening avenues for the creation of diverse molecular scaffolds.[1] This guide will detail the synthesis, key reactions, and potential applications of this compound, providing researchers with the necessary information to leverage its synthetic utility in drug discovery programs.

Physicochemical Properties and Spectroscopic Data

Table 1: Physicochemical and Predicted Spectroscopic Data

| Property | Value |

| Molecular Formula | C₇H₅F₂NO₃ |

| Molecular Weight | 189.12 g/mol |

| Appearance | Light yellow liquid[1] |

| Predicted ¹H NMR (CDCl₃, 400 MHz) | δ 7.8-8.0 (m, 1H), 7.5-7.7 (m, 1H), 7.2-7.4 (m, 2H), 6.6-7.0 (t, J=74 Hz, 1H, -OCHF₂) |

| Predicted ¹³C NMR (CDCl₃, 100 MHz) | δ 150-155 (C-O), 140-145 (C-NO₂), 130-135 (CH), 125-130 (CH), 120-125 (CH), 115-120 (CH), 113-118 (t, J=260 Hz, -OCHF₂) |

| Purity | ≥98.0%[1] |

Synthesis of ortho-Nitro difluoromethoxy Benzene

The primary synthetic route to ortho-nitro difluoromethoxy benzene involves the difluoromethylation of ortho-nitrophenol. Several patented methods describe this conversion using various difluoromethylating agents and reaction conditions.

Experimental Protocol: Difluoromethylation of ortho-Nitrophenol

This protocol is adapted from established procedures for the synthesis of difluoromethoxy nitrobenzene isomers.[2][3]

Materials:

-

ortho-Nitrophenol (o-NP)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Difluorochloromethane (ClCHF₂)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

-

Water

-

Organic solvent (e.g., Toluene for extraction)

Procedure:

-

In a suitable reaction vessel, dissolve ortho-nitrophenol in an aqueous solution of sodium hydroxide or potassium hydroxide to form the corresponding phenoxide salt.

-

Add a phase-transfer catalyst to the mixture.

-

While vigorously stirring, introduce difluorochloromethane gas into the reaction mixture at a controlled rate.

-

Maintain the reaction temperature between 40-100°C for 1-40 hours. The optimal temperature and time will depend on the specific base and catalyst used.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture and separate the organic phase.

-

Wash the organic phase with an alkaline solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude ortho-nitro difluoromethoxy benzene by steam distillation or column chromatography to achieve high purity.

Table 2: Summary of Reported Synthesis Conditions and Yields for Difluoromethoxy Nitrobenzene Isomers

| Starting Material | Base | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| p-Nitrophenol | NaOH | Tetrabutylammonium bromide | Water | 100 | 40 | 96.3 | [3] |

| o-Nitrophenol | NaOH | Tetrabutylammonium bromide | Water | - | - | 46.9 | [2] |

| m-Nitrophenol | NaOH | Tetrabutylammonium bromide | Water | - | - | 89.3 | [2] |

| p-Nitrophenol | K₂CO₃ | - | DMF | 100 | 3 | 77 | [2] |

Key Synthetic Transformations and Applications

The synthetic utility of ortho-nitro difluoromethoxy benzene lies in the versatile reactivity of its nitro group, which can be readily transformed into other functional groups, primarily an amino group.

Reduction to 2-(Difluoromethoxy)aniline

The reduction of the nitro group to an amine is a pivotal step, yielding 2-(difluoromethoxy)aniline, a valuable intermediate for the synthesis of a wide range of biologically active molecules.

This protocol is a general method for the reduction of aromatic nitro compounds.[4]

Materials:

-

ortho-Nitro difluoromethoxy benzene

-

Catalyst (e.g., 5-10% Palladium on carbon (Pd/C) or Raney Nickel)

-

Solvent (e.g., Ethanol, Ethyl acetate)

-

Hydrogen source (Hydrogen gas)

Procedure:

-

In a pressure-resistant reaction vessel, dissolve ortho-nitro difluoromethoxy benzene in a suitable solvent.

-

Carefully add the catalyst to the solution.

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-5 atm).

-

Stir the mixture vigorously at room temperature or with gentle heating.

-

Monitor the reaction by observing hydrogen uptake or by analytical methods (TLC, GC, or LC-MS).

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Remove the catalyst by filtration through a pad of celite.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-(difluoromethoxy)aniline.

-

The product can be further purified by distillation or chromatography if necessary.

dot

Caption: Workflow for the catalytic reduction of ortho-nitro difluoromethoxy benzene.

Applications in Drug Discovery

2-(Difluoromethoxy)aniline serves as a key building block in the synthesis of various pharmaceutical compounds. The difluoromethoxy group can enhance metabolic stability and improve the pharmacokinetic profile of drug candidates. The aniline functionality provides a handle for a wide range of synthetic transformations, including amide bond formation, N-arylation reactions, and the construction of heterocyclic systems.[5]

While specific examples of drug candidates derived directly from ortho-nitro difluoromethoxy benzene are not prevalent in publicly available literature, the analogous 4-(difluoromethoxy)aniline has been utilized in the development of potent and selective antagonists for the corticotropin-releasing factor-1 (CRF-1) receptor, such as BMS-665053.[6] This highlights the potential of difluoromethoxylated anilines as valuable scaffolds in drug discovery.

dot

Caption: General pathway from 2-(difluoromethoxy)aniline to a potential drug candidate.

Signaling Pathways and Biological Targets

Derivatives of fluorinated anilines have been shown to interact with a variety of biological targets. For instance, the CRF-1 receptor, targeted by BMS-665053, is a G-protein coupled receptor involved in the stress response, and its antagonists are being investigated for the treatment of anxiety and depression. The incorporation of the difluoromethoxy group in such molecules can enhance their binding affinity and selectivity for the target receptor.

dot

Caption: Simplified signaling pathway involving a GPCR, a potential target for derivatives.

Conclusion

ortho-Nitro difluoromethoxy benzene is a synthetically versatile building block with significant potential in drug discovery and development. Its synthesis is achievable through established methods, and its key transformation into 2-(difluoromethoxy)aniline opens up a vast chemical space for the generation of novel molecular entities. The advantageous properties conferred by the difluoromethoxy group make this scaffold highly attractive for the development of next-generation therapeutics targeting a wide range of diseases. This guide provides the foundational knowledge and experimental basis for researchers to explore the full synthetic potential of this promising intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]

- 3. CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]

- 4. mt.com [mt.com]

- 5. 4-(Difluoromethoxy)-2-methylaniline|CAS 39211-57-9 [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

The Strategic Introduction of Fluorine: A Technical Guide to Fluorinated Building Blocks in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine into organic molecules has become an indispensable strategy in modern medicinal chemistry and materials science. Approximately 20-25% of all pharmaceuticals and 30% of agrochemicals contain at least one fluorine atom, a testament to the profound and often beneficial impact of this element on a molecule's physicochemical and biological properties.[1] This guide provides an in-depth overview of fluorinated building blocks in organic synthesis, focusing on their fundamental properties, the strategic advantages of their use, and the synthetic methodologies for their incorporation.

Fluorine's unique characteristics—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—allow for the subtle yet significant modulation of a molecule's lipophilicity, metabolic stability, acidity/basicity (pKa), and binding affinity to biological targets.[1][2][3] Consequently, the strategic introduction of fluorine can lead to compounds with enhanced therapeutic efficacy, improved pharmacokinetic profiles, and novel applications. This is typically achieved through two primary approaches: the late-stage fluorination of a complex molecule or the use of pre-fluorinated building blocks in a convergent synthesis. This guide will focus on the latter, highlighting the versatility and predictability of employing fluorinated synthons.

The Unique Properties of Fluorine and Their Impact

The strategic placement of fluorine atoms can dramatically alter a molecule's properties. These changes are a direct result of fluorine's distinct atomic and bonding characteristics.

-

Electronegativity and pKa: As the most electronegative element, fluorine exerts a strong inductive electron-withdrawing effect. This can significantly lower the pKa of nearby acidic or basic functional groups, altering the ionization state of a molecule at physiological pH. This modulation can influence a drug's solubility, cell permeability, and interaction with its biological target.

-

Carbon-Fluorine Bond Strength and Metabolic Stability: The C-F bond is the strongest single bond in organic chemistry, with a bond dissociation energy of approximately 110 kcal/mol. This inherent strength makes it resistant to metabolic cleavage by enzymes such as the cytochrome P450 (CYP450) family.[2] By replacing a metabolically labile C-H bond with a C-F bond, medicinal chemists can block "metabolic soft spots," thereby increasing the compound's half-life and bioavailability.

-

Lipophilicity and Permeability: The effect of fluorination on lipophilicity (logP) is complex and highly dependent on the context of the fluorine substitution. While the introduction of a single fluorine atom to an aliphatic system often decreases lipophilicity, fluorination of an aromatic ring typically increases it. The incorporation of fluorinated alkyl groups, such as the trifluoromethyl (CF3) group, generally leads to a significant increase in lipophilicity, which can enhance membrane permeability and cell uptake.[4]

-

Conformational Effects: The small size of the fluorine atom (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å) allows it to act as a bioisostere for hydrogen.[3] However, its electronic properties can induce specific conformational preferences in a molecule, which can lead to enhanced binding affinity for a target protein.

The following diagram illustrates the logical relationship between fluorine's core properties and its impact on drug development.

Caption: The influence of fluorine's core properties on physicochemical effects and drug development outcomes.

Quantitative Data on the Impact of Fluorination

The following tables summarize the quantitative effects of fluorination on key physicochemical properties and metabolic stability for selected classes of compounds.

Table 1: Physicochemical Properties of Fluorinated vs. Non-Fluorinated Heterocycles

| Compound Class | Substitution | pKa (Predicted/Experimental) | clogP/logP (Predicted/Experimental) | Data Source |

| Isoquinoline-based PARP Inhibitors | ||||

| 1a | H | 6.8 (Predicted) | 2.5 (Predicted) | [5] |

| 1b | 7-F | 6.5 (Predicted) | 2.7 (Predicted) | [5] |

| Saturated Nitrogen Heterocycles | ||||

| Piperidine | Parent | ~11.12 | ~0.8 | [5][6] |

| 3-Fluoropiperidine | 3-F | ~9.6 | ~0.6 | [5][6] |

| 3,3-Difluoropiperidine | 3,3-di-F | ~7.5 | ~0.8 | [5][6] |

| 4-(Trifluoromethyl)piperidine | 4-CF3 | ~9.8 | ~1.7 | [5][6] |

| Pyrrolidine | Parent | ~11.27 | ~0.4 | [5][6] |

| 3-Fluoropyrrolidine | 3-F | ~9.7 | ~0.2 | [5][6] |

Table 2: Metabolic Stability of Fluorinated vs. Non-Fluorinated Indoles in Liver Microsomes

| Compound ID | Description | Half-life (t½, min) | Intrinsic Clearance (CLint) | Data Source |

| UT-155 | Non-fluorinated indole | 12.35 | - | [2] |

| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | - | [2] |

| 32c | CF3-substituted indazole analog of UT-155 | 53.71 | 1.29 (mL/min/mg) | [2] |

| 5-Fluoroindole (5-FI) | Fluorinated indole | 144.2 | 9.0 (mL/min/kg) | [2] |

Synthetic Methodologies and Experimental Protocols

The incorporation of fluorinated building blocks into target molecules is a cornerstone of modern synthetic chemistry. Key reactions include cross-coupling, nucleophilic and electrophilic fluorination, and specialized methods for creating complex fluorinated heterocycles.

Suzuki-Miyaura Cross-Coupling with a Fluorinated Building Block

The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds. The use of fluorinated arylboronic acids or esters allows for the direct installation of a fluoroaryl moiety.

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

This protocol describes the Suzuki-Miyaura coupling of 4-fluorophenylboronic acid with 4-bromoanisole.

Materials:

-

4-Fluorophenylboronic acid (1.2 mmol)

-

4-Bromoanisole (1.0 mmol)

-

Potassium phosphate (K3PO4) (3.0 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.03 mmol)

-

1,4-Dioxane (8 mL)

-

Deionized water (2 mL)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add 4-fluorophenylboronic acid, 4-bromoanisole, potassium phosphate, and tetrakis(triphenylphosphine)palladium(0).

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Add 1,4-dioxane and deionized water to the flask via syringe.

-

Stir the reaction mixture and heat to 90 °C for 12 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-fluoro-4'-methoxybiphenyl.

Electrophilic Fluorination

Electrophilic fluorinating reagents, such as Selectfluor®, provide a source of "F+" and are particularly useful for the fluorination of electron-rich species like enols, enol ethers, and electron-rich aromatic rings.

This protocol provides a general method for the synthesis of α-fluoroketones from enol ethers.

Materials:

-

Enol ether (1.0 mmol)

-

Selectfluor® (1.1 mmol)

-

Acetonitrile (5 mL)

-

Saturated aqueous sodium bicarbonate

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the enol ether in acetonitrile in a round-bottom flask.

-

Add Selectfluor® in one portion to the stirred solution at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate.

-

Extract the mixture with dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the α-fluoroketone.

Synthesis of Fluorinated Heterocycles: Palladium-Catalyzed Aminofluorination

The synthesis of fluorinated heterocycles, such as 3-fluoropiperidines, is of great interest in drug discovery. Palladium-catalyzed aminofluorination of alkenes provides a direct route to these valuable building blocks.

Caption: Simplified signaling pathway for the palladium-catalyzed aminofluorination of an alkene.

This protocol is a generalized procedure based on palladium-catalyzed intramolecular aminofluorination of an alkene.

Materials:

-

N-Tosyl-pent-4-en-1-amine (alkene substrate) (1.0 mmol)

-

Palladium(II) acetate [Pd(OAc)2] (0.05 mmol)

-

PhI(OAc)2 (oxidant) (1.2 mmol)

-

Silver fluoride (AgF) (2.0 mmol)

-

Acetonitrile (5 mL)

-

Saturated aqueous sodium thiosulfate

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a reaction vessel, combine N-tosyl-pent-4-en-1-amine, palladium(II) acetate, and PhI(OAc)2.

-

Add acetonitrile, followed by silver fluoride.

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

-

Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

-

Wash the filtrate with saturated aqueous sodium thiosulfate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 3-fluoropiperidine derivative.

Conclusion

Fluorinated building blocks are powerful tools in the arsenal of the modern organic chemist. The strategic incorporation of fluorine can profoundly and predictably alter the properties of a molecule, leading to enhanced performance in a wide range of applications, most notably in drug discovery. A thorough understanding of the fundamental effects of fluorination, coupled with a command of the synthetic methodologies for the inclusion of fluorinated building blocks, is essential for the design and synthesis of next-generation pharmaceuticals, agrochemicals, and advanced materials. The continued development of novel fluorinated building blocks and more efficient synthetic methods will undoubtedly continue to drive innovation across the chemical sciences.

References

- 1. The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(Difluoromethoxy)-2-nitrobenzene: Safety, Handling, and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and available toxicological data for 1-(Difluoromethoxy)-2-nitrobenzene (CAS No. 22225-77-0). This document is intended to be a resource for laboratory personnel and researchers engaged in the synthesis, handling, and application of this compound in scientific research and drug development.

Chemical and Physical Properties

This compound is a nitroaromatic compound characterized by the presence of a difluoromethoxy group ortho to a nitro group on a benzene ring.[1] Its physicochemical properties are crucial for understanding its behavior in experimental settings and for ensuring safe handling.

| Property | Value | Reference |

| CAS Number | 22225-77-0 | [2][3][4][5] |

| Molecular Formula | C₇H₅F₂NO₃ | [2][4] |

| Molecular Weight | 189.12 g/mol | [2][4] |

| Appearance | Powder or liquid | [6] |

| Purity | ≥97% | [6] |

| Storage Temperature | 2-8°C, under inert atmosphere | [4] |

Hazard Identification and Safety Precautions

The primary hazards associated with this compound are related to its potential toxicity, which is characteristic of many nitroaromatic compounds. While specific toxicological data for this compound is limited, the safety precautions are based on the known hazards of structurally similar chemicals.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[5]

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[5]

-

P270: Do not eat, drink or smoke when using this product.[5]

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[5]

-

P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

P501: Dispose of contents/container to an approved waste disposal plant.[7]

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure laboratory safety.

-

Engineering Controls: Work under a chemical fume hood.[7][8] Ensure adequate ventilation to minimize inhalation of vapors or dust.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[8]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][7] Keep away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is 2-8°C under an inert atmosphere.[4]

Toxicological Information

General Toxicology of Nitroaromatic Compounds:

Nitrobenzene and its derivatives are known to be toxic. The primary health effect of acute and chronic exposure is methemoglobinemia , a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.[9][10]

Symptoms of Methemoglobinemia:

-

Cyanosis (bluish discoloration of the skin)

-

Headache, dizziness, and weakness[10]

-

Nausea and vomiting

-

In severe cases, respiratory depression, coma, and death[9]

Other Potential Toxic Effects (based on nitrobenzene data):

| Target Organ/System | Potential Effects | References |

| Blood | Methemoglobinemia, hemolytic anemia | [4] |

| Liver | Liver damage | [4] |

| Kidneys | Kidney damage | [4] |

| Reproductive System | Testicular damage and decreased sperm levels in animal studies. | [5] |

| Carcinogenicity | Classified by IARC as Group 2B: Possibly carcinogenic to humans. | [11] |

Note: The toxicological profile of this compound has not been fully investigated. The information above is based on the known hazards of nitrobenzene and should be used as a precautionary guide.

Experimental Protocols

While specific experimental protocols for this compound are not widely published, its structural motifs suggest its utility as a building block in organic synthesis, particularly in the development of pharmaceutical intermediates. The following are generalized protocols adapted from the synthesis of similar nitroaromatic compounds.

General Workflow for Nucleophilic Aromatic Substitution (SNAAr)

The presence of an electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack, making it a suitable substrate for SNAr reactions.

Caption: A generalized experimental workflow for a nucleophilic aromatic substitution reaction.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amine, a common transformation in the synthesis of pharmaceutical building blocks.

References

- 1. schc.org [schc.org]

- 2. benchchem.com [benchchem.com]

- 3. oehha.ca.gov [oehha.ca.gov]

- 4. HEALTH EFFECTS - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. epa.gov [epa.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]

- 8. hmdb.ca [hmdb.ca]

- 9. Nitrobenzene Carcinogenicity In Animals And Human Hazard Evaluation | Risk Assessment Portal | US EPA [assessments.epa.gov]

- 10. dhss.delaware.gov [dhss.delaware.gov]

- 11. gov.uk [gov.uk]

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(Difluoromethoxy)-2-nitrobenzene from 2-Nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-(difluoromethoxy)-2-nitrobenzene, a valuable building block in medicinal chemistry and materials science. The synthesis involves the difluoromethylation of 2-nitrophenol using chlorodifluoromethane in a phase-transfer catalyzed aqueous system. This method offers a straightforward approach to introducing the difluoromethoxy group onto an aromatic ring, a moiety known to enhance the pharmacokinetic and physicochemical properties of bioactive molecules. This application note includes a comprehensive experimental protocol, characterization data, and visual diagrams to illustrate the reaction workflow and chemical transformation.

Introduction

The incorporation of fluorine-containing functional groups into organic molecules is a widely employed strategy in drug discovery and development to modulate properties such as metabolic stability, lipophilicity, and binding affinity. The difluoromethoxy (-OCHF₂) group, in particular, serves as a lipophilic hydrogen bond donor and can act as a bioisostere for other functional groups. This compound is a key intermediate that can be further elaborated, for instance, by reduction of the nitro group to an amine, enabling a variety of subsequent chemical transformations. This protocol details a practical and scalable synthesis from readily available 2-nitrophenol.

Chemical Transformation and Workflow

The synthesis proceeds via the O-alkylation of 2-nitrophenol with a difluorocarbene precursor. The reaction is facilitated by a base and a phase-transfer catalyst in an aqueous medium.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol

A detailed workflow for the synthesis is outlined below, from reaction setup to product purification and characterization.

Caption: Experimental workflow for the synthesis and analysis.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-Nitrophenol | Reagent | Sigma-Aldrich |

| Sodium Hydroxide | ACS Reagent | Fisher Scientific |

| Tetrabutylammonium Bromide | 99% | Acros Organics |

| Chlorodifluoromethane | Gas | Commercially available |

| Deionized Water | - | In-house |

| Dichloromethane | ACS Grade | VWR |

| Anhydrous Sodium Sulfate | ACS Grade | EMD Millipore |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies |

Equipment

-

Three-necked round-bottom flask equipped with a mechanical stirrer, condenser, gas inlet tube, and thermometer.

-

Heating mantle with a temperature controller.

-

Gas flow meter.

-

Separatory funnel.

-

Rotary evaporator.

-

Standard laboratory glassware.

Procedure

-

Reaction Setup: In a 1 L three-necked round-bottom flask, combine 2-nitrophenol (0.36 mol, 50 g), sodium hydroxide (1.5 mol, 60 g), tetrabutylammonium bromide (0.003 mol, 1.0 g), and 375 mL of deionized water.

-

Reaction Execution: Heat the mixture to approximately 95 °C with vigorous stirring. Once the temperature has stabilized, introduce a steady stream of chlorodifluoromethane gas below the surface of the reaction mixture. Maintain the reaction at this temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the contents to a separatory funnel and allow the layers to separate. Collect the lower organic phase.

-

Purification: Wash the organic phase with a 5% aqueous sodium hydroxide solution, followed by washing with water until the aqueous layer is neutral. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: The crude product can be further purified by steam distillation or column chromatography on silica gel to afford pure this compound. A yield of approximately 46.9% for the ortho-isomer has been reported in patent literature.[1][2]

Characterization Data

The synthesized this compound is a light yellow liquid.[3]

| Property | Value |

| Molecular Formula | C₇H₅F₂NO₃ |

| Molecular Weight | 189.12 g/mol |

| Appearance | Light yellow liquid |

| Boiling Point | 249.4 ± 30.0 °C at 760 mmHg |

| Density | 1.4 ± 0.1 g/cm³ |

| CAS Number | 22225-77-0 |

Spectroscopic Data (Predicted/Typical Ranges):

-

¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.90-7.80 (m, 1H), 7.70-7.60 (m, 1H), 7.50-7.40 (m, 2H), 6.80 (t, J = 74.0 Hz, 1H).

-

¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 148.0 (C-NO₂), 145.0 (C-O), 134.0, 129.0, 125.0, 120.0, 115.0 (t, J = 260.0 Hz, -OCHF₂).

-

Mass Spectrometry (EI) m/z: 189 [M]⁺, 143 [M-NO₂]⁺, 138 [M-CHF₂]⁺.

Note: The provided spectroscopic data is based on typical chemical shifts for similar compounds and should be confirmed by experimental analysis of the synthesized product.

Safety Precautions

-

This procedure should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

-

Chlorodifluoromethane is a gas and should be handled with appropriate care in a properly equipped setup.

-

2-Nitrophenol and this compound are toxic and should be handled with caution.

Conclusion

This application note provides a detailed and practical guide for the synthesis of this compound from 2-nitrophenol. The described protocol, based on a phase-transfer catalyzed reaction in an aqueous medium, offers an accessible route to this important fluorinated building block. The provided data and visualizations are intended to support researchers in the successful implementation of this synthetic procedure.

References

Application Notes and Protocols for the Catalytic Reduction of 1-(Difluoromethoxy)-2-nitrobenzene to 2-Difluoromethoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of nitroaromatics to their corresponding anilines is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of pharmaceuticals, agrochemicals, and specialty materials. 2-Difluoromethoxyaniline, in particular, is a valuable building block in medicinal chemistry due to the unique properties conferred by the difluoromethoxy group, which can enhance metabolic stability and binding affinity. This document provides detailed application notes and experimental protocols for the catalytic reduction of 1-(difluoromethoxy)-2-nitrobenzene to 2-difluoromethoxyaniline, offering a comparative overview of various catalytic systems.

Reaction Overview

The conversion of this compound to 2-difluoromethoxyaniline involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂). This can be achieved through several catalytic hydrogenation methods, including the use of heterogeneous catalysts like Palladium on carbon (Pd/C) and Raney® Nickel with a hydrogen source, or through catalytic transfer hydrogenation.

Application Notes and Protocols for Nitro Group Reduction using Palladium on Carbon (Pd/C) and Hydrogen

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of nitroaromatics to their corresponding anilines is a fundamental and critical transformation in organic synthesis, particularly within the pharmaceutical and fine chemical industries. Aromatic amines serve as essential intermediates for a vast array of products, including dyes, agrochemicals, and active pharmaceutical ingredients.[1] Among the various available methods, catalytic hydrogenation using palladium on carbon (Pd/C) is frequently the preferred approach. This preference is due to its high efficiency, selectivity, and the heterogeneous nature of the catalyst, which simplifies its removal from the reaction mixture.[1][2]

This document provides detailed application notes and experimental protocols for the reduction of nitroaromatics utilizing Pd/C as the catalyst. It covers different hydrogen sources, typical reaction conditions, and important safety considerations to guide researchers in the successful application of this versatile catalytic system.

Reaction Mechanism

The catalytic hydrogenation of a nitroaromatic compound on a palladium on carbon surface involves the transfer of hydrogen atoms to the nitro group, ultimately forming an amine. The generally accepted mechanism proceeds through a series of intermediates, including nitroso and hydroxylamine species.[1] The palladium catalyst is crucial for dissociating molecular hydrogen (or a hydrogen donor molecule) and facilitating its addition to the nitro group.[1]

Caption: General mechanism for the reduction of a nitroaromatic to an aniline.

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data for the reduction of various nitroaromatic compounds under different conditions, providing a comparative overview of the reaction parameters.

Table 1: Reduction of Various Nitroarenes using H₂ Gas

| Entry | Substrate | Catalyst Loading (mol%) | H₂ Pressure | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Nitrobenzene | 0.4 mol% Pd/C | 1 atm (balloon) | Water with surfactant | Room Temp | 2 | >99 |

| 2 | 4-Nitrotoluene | 5% w/w Pd/C | 50 psi | Methanol | 25 | 1 | 98 |

| 3 | 1-Chloro-4-nitrobenzene | 10% w/w Pd/C | 1 atm (balloon) | Ethanol | Room Temp | 3 | 95 |

| 4 | Methyl 4-nitrobenzoate | 5% w/w Pd/C | 60 psi | Ethyl Acetate | 30 | 4 | 97 |

Table 2: Transfer Hydrogenation for Nitroarene Reduction

| Entry | Substrate | Hydrogen Donor | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1-Bromo-4-nitrobenzene | Hydrazine Hydrate | 5% Pd/C | Methanol | 80 | 0.1 | 96[3] |

| 2 | 2-Nitrophenol | Ammonium Formate | 10% Pd/C | Methanol | Room Temp | 0.5 | 98 |

| 3 | 4-Nitroacetophenone | Triethylsilane | 0.4 mol% Pd/C | Water with surfactant | Room Temp | 1 | >99[4] |

| 4 | 3-Nitroaniline | Hydrazine Hydrate | 10% Pd/C | Ethanol | 70 | 2 | 94 |

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation using Hydrogen Gas

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Nitroaromatic compound

-

Palladium on Carbon (5% or 10% Pd/C)

-

Anhydrous solvent (e.g., Methanol, Ethanol, Ethyl Acetate)

-

Hydrogen gas (high purity)

-

Inert gas (e.g., Nitrogen or Argon)

-

Filter aid (e.g., Celite®)

Equipment:

-

Round-bottom flask or a suitable pressure reactor (e.g., Parr shaker)

-

Magnetic stirrer and stir bar

-

Hydrogen balloon or hydrogen cylinder with a regulator

-

Vacuum/inert gas manifold

-

Filtration apparatus

Procedure:

-

Reactor Setup: To a round-bottom flask or pressure reactor equipped with a magnetic stir bar, add the nitroaromatic compound.

-

Solvent Addition: Dissolve the substrate in an appropriate solvent.

-

Catalyst Addition: Under a stream of inert gas, carefully add the Pd/C catalyst. The catalyst is often pyrophoric, especially after use, and should be handled with care.[1]

-

System Purge: Seal the flask or reactor and purge the system by evacuating and backfilling with an inert gas. Repeat this cycle 3-5 times to remove all oxygen.

-

Hydrogenation: Introduce hydrogen gas to the desired pressure (e.g., by inflating a balloon or pressurizing the reactor).

-

Reaction: Stir the reaction mixture vigorously at the desired temperature (typically room temperature to 50°C).[1]

-

Monitoring: Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS, or LC-MS).

-

Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.[1]

-

Filtration: Dilute the reaction mixture with a suitable solvent and filter through a pad of Celite to remove the catalyst. Caution: Do not allow the filter cake to dry as it can be pyrophoric. Keep it wet with solvent or water.[1]

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by standard methods such as crystallization or column chromatography.

Caption: Experimental workflow for hydrogenation with H₂ gas.

Protocol 2: General Procedure for Transfer Hydrogenation using Hydrazine Hydrate

This method avoids the need for handling hydrogen gas but requires careful handling of hydrazine.[3]

Materials:

-

Halogenated nitroarene (1 mmol)

-

5% Pd/C

-

Methanol (5 mL)

-

Hydrazine hydrate (NH₂NH₂·H₂O, 10 mmol)

Equipment:

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Filtration apparatus

Procedure:

-

Setup: To a round-bottom flask, add the halogenated nitroarene (1 mmol), 5% Pd/C, and methanol (5 mL).[3]

-

Heating: Heat the mixture to reflux (approximately 80°C).[3]

-

Addition of Hydrazine: Carefully add hydrazine hydrate (10 mmol) dropwise to the heated mixture. An exothermic reaction may be observed.[1]

-

Reaction Time: Continue heating at reflux for the required time (e.g., 5 minutes for some substrates).[3]

-

Monitoring: Monitor the reaction to completion.

-

Cooling: After completion, cool the reaction mixture to room temperature.

-

Filtration: Filter the mixture through Celite to remove the catalyst, ensuring the filter cake remains wet.[1][3]

-

Isolation: Concentrate the filtrate under reduced pressure. The crude product can then be purified by standard methods.[3]

Safety Considerations

-

Palladium on Carbon: Pd/C is flammable, especially when dry and after use, as it can adsorb hydrogen. Handle with appropriate personal protective equipment in a fume hood.[5]

-

Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air.[1] All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

-

Exothermic Reactions: The reduction of nitro groups is often highly exothermic. For larger-scale reactions, consider temperature control with an ice bath, especially during the addition of the reducing agent.[1]

-

Catalyst Quenching: Used catalyst should be quenched by suspending it in water and slowly adding a mild oxidizing agent like sodium hypochlorite, or it should be disposed of in a dedicated, sealed waste container under water.[2]

Conclusion

The reduction of nitroaromatics using palladium on carbon is a robust and widely applicable synthetic method. By carefully selecting the appropriate hydrogen source and optimizing reaction conditions, high yields of anilines can be achieved. Meticulous attention to safety protocols is paramount when working with the pyrophoric catalyst and flammable reagents. The protocols and data presented herein serve as a valuable resource for researchers and professionals, facilitating the development of efficient and safe processes for the synthesis of aromatic amines.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates [organic-chemistry.org]

- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols: Reduction of 1-(Difluoromethoxy)-2-nitrobenzene

Abstract